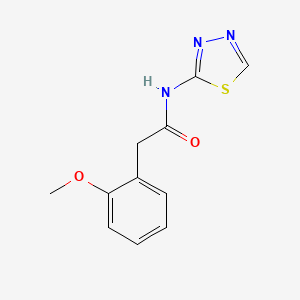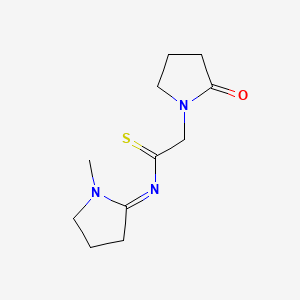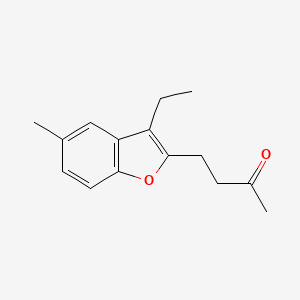
2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide, also known as MTAA, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of thiadiazole derivatives, which have been found to possess various biological activities.
作用機序
The exact mechanism of action of 2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide is not fully understood. However, studies have suggested that 2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide may exert its biological effects by modulating various signaling pathways and enzymes involved in cell growth and survival.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide has been found to exhibit various biochemical and physiological effects. Studies have shown that 2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide can reduce oxidative stress and inflammation, which are implicated in various diseases, including neurodegenerative disorders and cancer. Additionally, 2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide has been found to modulate various enzymes involved in cell growth and survival, which may contribute to its anticancer properties.
実験室実験の利点と制限
One advantage of using 2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide in lab experiments is its synthetic nature, which allows for the production of large quantities of the compound. Additionally, 2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide has been found to exhibit various biological activities, making it a potential candidate for drug discovery. However, one limitation of using 2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide. One potential area of research is to elucidate the exact mechanism of action of 2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide and identify its molecular targets. Additionally, further studies are needed to investigate the potential applications of 2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide in other scientific research areas, such as immunology and infectious diseases. Finally, the development of more efficient synthetic methods for the production of 2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide may facilitate its use in future research and drug discovery efforts.
In conclusion, 2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide is a synthetic compound that has been studied for its potential applications in various scientific research areas. Its neuroprotective and anticancer properties make it a potential candidate for drug discovery. Further research is needed to fully understand its mechanism of action and identify its molecular targets, as well as to investigate its potential applications in other scientific research areas.
合成法
The synthesis of 2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide involves the reaction of 2-(2-methoxyphenyl) hydrazinecarbothioamide with acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain a pure form of 2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide.
科学的研究の応用
2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide has been studied for its potential applications in various scientific research areas, including neuroscience, cancer research, and drug discovery. Studies have shown that 2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide exhibits neuroprotective effects and can protect brain cells from oxidative stress-induced damage. Additionally, 2-(2-methoxyphenyl)-N-1,3,4-thiadiazol-2-ylacetamide has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
特性
IUPAC Name |
2-(2-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-16-9-5-3-2-4-8(9)6-10(15)13-11-14-12-7-17-11/h2-5,7H,6H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEAEIDKXURTDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5713881.png)
![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5713884.png)


![2-methoxy-5-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5713902.png)
![4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol](/img/structure/B5713911.png)

![N-{2-[(2-phenylacetyl)amino]phenyl}butanamide](/img/structure/B5713923.png)
![methyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5713933.png)
![3-[1-(2-ethoxy-2-oxoethyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5713940.png)



